Cas no 2228877-33-4 (1H-1,2,3,4-tetrazol-5-yl sulfamate)

1H-1,2,3,4-tetrazol-5-yl sulfamate 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3,4-tetrazol-5-yl sulfamate
- 2228877-33-4
- EN300-1989456
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- インチ: 1S/CH3N5O3S/c2-10(7,8)9-1-3-5-6-4-1/h(H2,2,7,8)(H,3,4,5,6)
- InChIKey: GNSKWJPWOJQDJB-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OC1N=NNN=1
計算された属性
- 精确分子量: 164.99566015g/mol
- 同位素质量: 164.99566015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- XLogP3: -1.3
1H-1,2,3,4-tetrazol-5-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989456-2.5g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1989456-10.0g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 10g |
$5897.0 | 2023-05-23 | ||
Enamine | EN300-1989456-0.1g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1989456-5g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-1989456-1.0g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 1g |
$1371.0 | 2023-05-23 | ||
Enamine | EN300-1989456-5.0g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 5g |
$3977.0 | 2023-05-23 | ||
Enamine | EN300-1989456-0.25g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1989456-0.5g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1989456-0.05g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1989456-1g |
1H-1,2,3,4-tetrazol-5-yl sulfamate |
2228877-33-4 | 1g |
$1371.0 | 2023-09-16 |
1H-1,2,3,4-tetrazol-5-yl sulfamate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1H-1,2,3,4-tetrazol-5-yl sulfamateに関する追加情報
Introduction to 1H-1,2,3,4-tetrazol-5-yl sulfamate (CAS No. 2228877-33-4)
1H-1,2,3,4-tetrazol-5-yl sulfamate, with the CAS number 2228877-33-4, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and pharmacological properties.
The molecular formula of 1H-1,2,3,4-tetrazol-5-yl sulfamate is C2H3N5O4S, and its molecular weight is approximately 169.13 g/mol. The compound features a tetrazole ring attached to a sulfamate group, which contributes to its stability and reactivity in different chemical environments. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom, while the sulfamate group (−SO2NH2) is known for its ability to form strong hydrogen bonds and participate in various chemical reactions.
In the context of medicinal chemistry, 1H-1,2,3,4-tetrazol-5-yl sulfamate has been studied for its potential as a bioisostere of carboxylic acids. Bioisosteres are chemical groups that have similar physical or electronic properties but differ in their chemical structure. The use of bioisosteres can lead to the development of more potent and selective drugs with improved pharmacokinetic properties. For instance, replacing carboxylic acid groups with tetrazole moieties can enhance the metabolic stability and oral bioavailability of drug candidates.
Recent research has also explored the potential of 1H-1,2,3,4-tetrazol-5-yl sulfamate in the treatment of various diseases. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory processes. This property makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, another study in the European Journal of Medicinal Chemistry reported that derivatives of 1H-1,2,3,4-tetrazol-5-yl sulfamate exhibited significant antitumor activity against several cancer cell lines.
The synthesis of 1H-1,2,3,4-tetrazol-5-yl sulfamate typically involves multi-step reactions that ensure high purity and yield. One common synthetic route involves the reaction of a suitable nitrile with azide under appropriate conditions to form the tetrazole ring, followed by the introduction of the sulfamate group through a series of substitution reactions. The choice of starting materials and reaction conditions can significantly influence the efficiency and selectivity of the synthesis process.
In terms of safety and handling, while 1H-1,2,3,4-tetrazol-5-yl sulfamate is not classified as a hazardous material or controlled substance, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain the stability and integrity of the compound.
The future prospects for 1H-1,2,3,4-tetrazol-5-yl sulfamate are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this field and lead to the development of novel drugs that can address unmet medical needs.
In conclusion, 1H-1,2,3,4-tetrazol-5-yl sulfamate (CAS No. 2228877-33-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for drug discovery and development. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in addressing various health challenges.
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